

Application Notes and Protocols: First-Principles Calculations for Scandium Carbide (ScC) Properties

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Compound of Interest

Compound Name: Carbanide;scandium

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Audience: Researchers, scientists, and drug development professionals.

Introduction

First-principles calculations, rooted in density functional theory (DFT), are powerful computational tools for predicting the fundamental properties of materials from the underlying quantum mechanics, without relying on experimental data. Scandium carbide (ScC) is a material of interest, belonging to the broader class of transition metal carbides known for their exceptional physical and chemical properties, including high hardness and melting points.[1] ScC can exist in various crystal structures, with the rocksalt (NaCl) phase being the stable ground state.[2] Additionally, two-dimensional forms of scandium carbide, known as MXenes, have been identified, showcasing unique electronic and mechanical properties.[3][4] These computational application notes provide a summary of calculated properties and a detailed protocol for performing such first-principles investigations on ScC.

Data Presentation: Calculated Properties of Scandium Carbide

The following tables summarize quantitative data for various properties of scandium carbide as determined by first-principles calculations.

Table 1: Structural and Bulk Properties of ScC (NaCl, Ground State Structure)

Property	Value	Method	Reference
Lattice Constant (a_0)	4.67 Å	FP-LAPW (GGA)	[2]
Bulk Modulus (B)	165.2 GPa	FP-LAPW (GGA)	[2]
Pressure Derivative of Bulk Modulus (B')	4.34	FP-LAPW (GGA)	[2]

Table 2: Mechanical Properties of Scandium Carbide

Structure	Property	Value	Method	Reference
NaCl	Elastic Constant C_{11}	344.0 GPa	FP-LAPW (GGA)	[2]
Elastic Constant C_{12}	75.8 GPa	FP-LAPW (GGA)	[2]	
Elastic Constant C_{44}	91.0 GPa	FP-LAPW (GGA)	[2]	
NiAs	Elastic Constant C_{11}	348.0 GPa	FP-LAPW (GGA)	[2]
Elastic Constant C_{12}	63.0 GPa	FP-LAPW (GGA)	[2]	
Elastic Constant C_{13}	69.0 GPa	FP-LAPW (GGA)	[2]	
Elastic Constant C_{33}	400.0 GPa	FP-LAPW (GGA)	[2]	
Elastic Constant C_{44}	95.0 GPa	FP-LAPW (GGA)	[2]	
Sc ₃ C ₁₀ Nanosheet	Elastic Constant C_{11}	83.34 N/m	DFT (GGA/PBE)	[3]
Elastic Constant C_{22}	70.27 N/m	DFT (GGA/PBE)	[3]	
Elastic Constant C_{12}	23.71 N/m	DFT (GGA/PBE)	[3]	
Young's Modulus Y [5]	75.34 N/m	DFT (GGA/PBE)	[3]	
Young's Modulus Y [3]	63.54 N/m	DFT (GGA/PBE)	[3]	

Table 3: Electronic and Thermodynamic Properties of Scandium Carbide

Structure	Property	Value	Method	Reference
NaCl, NiAs, WZ, CsCl, ZB	Electronic Character	Metallic	FP-LAPW (GGA)	[2]
Sc ₃ C ₁₀ Nanosheet	Band Gap	~0.62 eV (Direct)	DFT (GGA/PBE)	[3]
Phase Transition	NaCl → CsCl	111.0 GPa	FP-LAPW (GGA)	[2]
Phase Transition	NiAs → CsCl	27.15 GPa	FP-LAPW (GGA)	[2]

Experimental and Computational Protocols

This section details the methodology for performing first-principles calculations to determine the properties of scandium carbide. The protocol is based on the widely used Density Functional Theory (DFT) framework.[1][2]

Protocol 1: General DFT Calculation Workflow

- **Software Selection:** Utilize a DFT software package such as Vienna Ab initio Simulation Package (VASP), WIEN2k, or ABINIT.[1][6] The Full-Potential Linearized-Augmented Plane Wave (FP-LAPW) method, as implemented in WIEN2k, is well-suited for these calculations. [2]
- **Crystal Structure Definition:** Define the initial crystal structure of ScC. Multiple phases (e.g., rocksalt NaCl, CsCl, NiAs, Zincblende) should be considered to determine the most stable, ground-state structure.[2]
- **Computational Parameters:**
 - **Exchange-Correlation Functional:** Employ the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization.[1][3]
 - **Pseudopotentials/Basis Sets:** For plane-wave based codes like VASP, use the Projector Augmented Wave (PAW) method to describe the interaction between core and valence electrons.[1] For the FP-LAPW method, an augmented plane wave basis is used.

- Plane-Wave Cutoff Energy: Set a sufficiently high kinetic energy cutoff for the plane-wave basis set (e.g., 520 eV) and test for convergence.[1]
- k-point Sampling: Use a Monkhorst-Pack grid for sampling the Brillouin zone. A dense grid (e.g., 11x11x11 for bulk calculations) is necessary for accurate results, and convergence with respect to k-point density must be checked.[1]
- Structural Optimization:
 - Perform a full relaxation of the crystal structure by minimizing the forces on the atoms and the stress on the unit cell.
 - Set stringent convergence criteria for the electronic self-consistent loop (e.g., 10^{-6} eV) and the ionic relaxation loop (e.g., 0.01 eV/Å).[1]
 - The final relaxed structure corresponds to the ground state at 0 K. The structure with the lowest total energy among the different phases is the most stable one.

Protocol 2: Calculation of Elastic Constants

- Methodology: Employ the "method of homogeneous deformation".[6] This involves applying a series of small, finite strains to the optimized equilibrium crystal structure.
- Procedure:
 - For each applied strain, calculate the total energy of the deformed lattice, allowing for the relaxation of internal atomic positions while keeping the lattice vectors fixed.
 - The elastic constants are determined by fitting the calculated total energy as a function of the strain to a polynomial expression of the strain tensor components.[6]
- Stability Check: The calculated elastic constants for a stable crystal must satisfy the Born stability criteria (e.g., for a cubic system: $C_{11} > 0$, $C_{44} > 0$, $C_{11} > |C_{12}|$, and $C_{11} + 2C_{12} > 0$).[2]

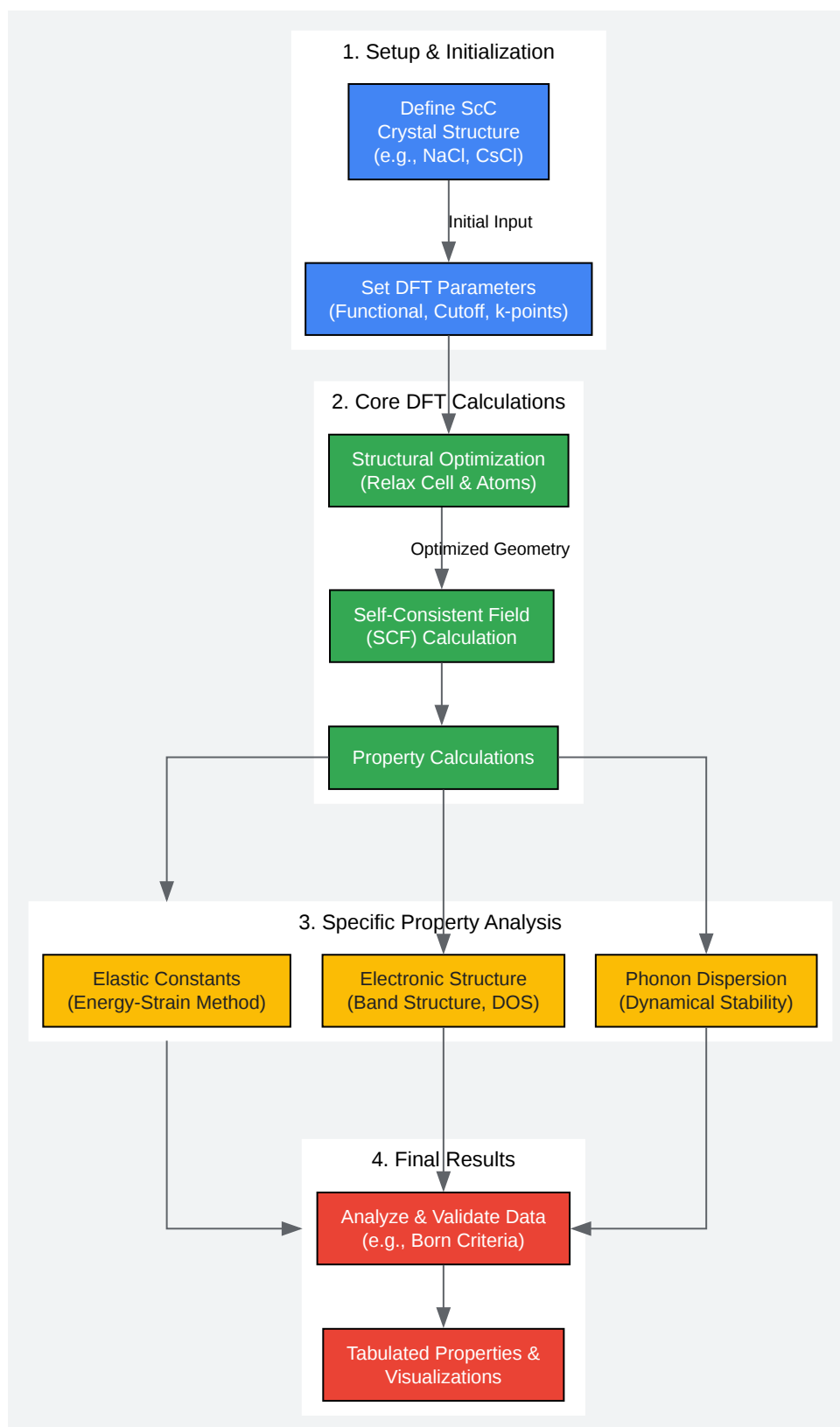
Protocol 3: Calculation of Electronic Properties

- Band Structure:

- Using the optimized crystal structure, perform a non-self-consistent DFT calculation along a path of high-symmetry points in the first Brillouin zone.
 - Plot the resulting eigenvalues (energy levels) versus the k-point path to visualize the electronic band structure.
 - The presence or absence of a gap between the valence and conduction bands determines if the material is a semiconductor/insulator or a metal. ScC in its bulk form is found to be metallic.[2]
- Density of States (DOS):
 - Calculate the total and partial (or projected) DOS to understand the contribution of different atomic orbitals (e.g., Sc-d, C-p) to the electronic states, particularly near the Fermi level.[3] This provides insight into the nature of chemical bonding.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for conducting first-principles calculations of material properties.



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Caption: Workflow for first-principles material property calculations.

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